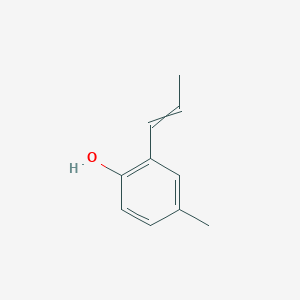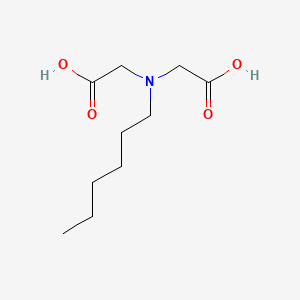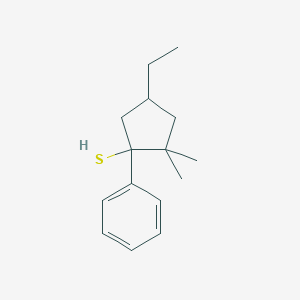
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of cyclopentanes. This compound is characterized by a cyclopentane ring substituted with an ethyl group, two methyl groups, a phenyl group, and a thiol group. The presence of the thiol group imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol typically involves multi-step organic reactions. One common method is the alkylation of cyclopentanone derivatives followed by thiolation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rates and yields. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or sulfonates are used as electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclopentane derivatives
Substitution: Thioethers, sulfur-containing compounds
Applications De Recherche Scientifique
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-1,1-dimethylcyclopentane
- 1-Phenylcyclopentane
- Cyclopentanethiol
Uniqueness
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol is unique due to the combination of its substituents, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
54007-82-8 |
|---|---|
Formule moléculaire |
C15H22S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
4-ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-4-12-10-14(2,3)15(16,11-12)13-8-6-5-7-9-13/h5-9,12,16H,4,10-11H2,1-3H3 |
Clé InChI |
SWAKXBCNYQWIKY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C(C1)(C2=CC=CC=C2)S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
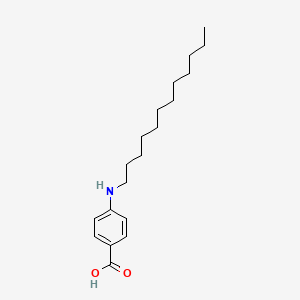
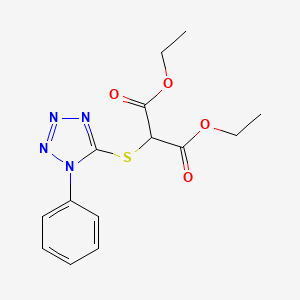
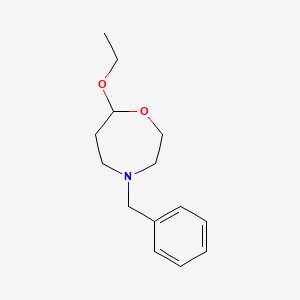
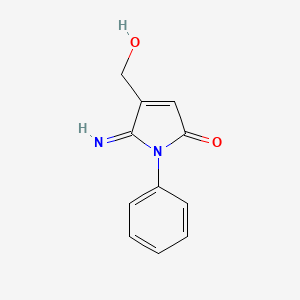
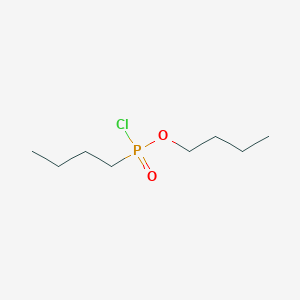
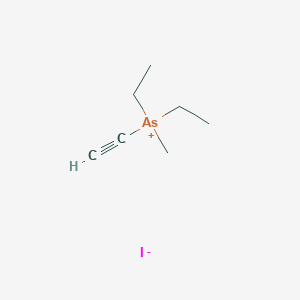
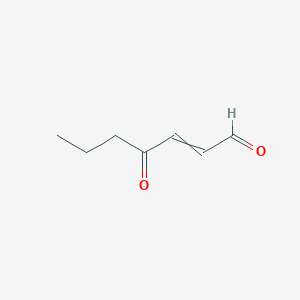
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
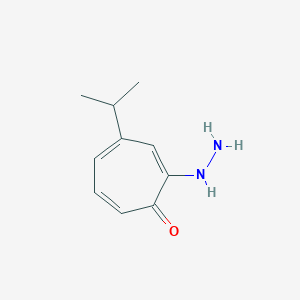
![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
